molecular formula C5H4BrN5 B152545 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 83255-86-1

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Numéro de catalogue B152545
Numéro CAS: 83255-86-1
Poids moléculaire: 214.02 g/mol
Clé InChI: GZQVGSRUUTUJNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are of interest due to their potential biological activities and their use as building blocks in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, which are closely related to the target compound, can be achieved through heterocyclization reactions. A method utilizing Brønsted-acidic ionic liquids as catalysts under solvent-free conditions has been described for the synthesis of these compounds . Another approach involves a regiospecific synthesis that starts from commercially available materials and employs an iminophosphorane-mediated annulation . These methods highlight the versatility and efficiency of synthesizing pyrazolo[3,4-d]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structures of pyrazolo[3,4-d]pyrimidine derivatives are often characterized using techniques such as IR, ^1H NMR, MS, elemental analysis, or X-ray diffraction crystallography . These techniques ensure the precise determination of the molecular structure, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions. For instance, reactions with primary amines can afford substituted pyrazolo[4,3-d]pyrimidine 1-oxides, which can be further transformed into pyrimido[5,4-d]pyrimidines upon treatment with sodium ethoxide . These reactions demonstrate the reactivity of the pyrazolo[3,4-d]pyrimidine scaffold and its potential for generating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents, such as bromo, cyano, or methylthio groups, can significantly alter these properties . These modifications can affect the solubility, stability, and biological activity of the compounds, making them suitable for various applications in medicinal chemistry.

Relevant Case Studies

Case studies involving 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides have shown that these compounds can exhibit significant biological activity. For example, certain derivatives have demonstrated antiviral and antitumor activities, as well as inhibitory effects against leukemia cells and the parasite Leishmania tropica . These findings underscore the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives and their relevance in drug discovery.

Applications De Recherche Scientifique

Biochemical Interactions and Enzyme Inhibition

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives exhibit a broad spectrum of biological activity, primarily due to their interaction with enzymes in the body. A study demonstrated that N-alkylated derivatives of this compound were synthesized and tested for their ability to inhibit key enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. Remarkably, one derivative, compound 10, showcased significant potency and selectivity as a CA I inhibitor, indicating its potential in biochemical applications (Aydin, Anil & Demir, 2021).

Structural Properties and Conformation

The structural characteristics and conformation of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been a subject of study. In one research, derivatives were synthesized and analyzed, revealing an unusually rigid N-conformation in their sugar moiety, both in aqueous solutions and in solid state. This property differentiates them from the parent purine derivatives and suggests their unique chemical behavior, which might be useful in specific biochemical applications (He, Mikhailopulo & Seela, 2003).

Antimicrobial and Antitumor Activities

The derivatives of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been tested for antimicrobial and antitumor activities. A study synthesized various derivatives and tested them against different bacterial strains, revealing that compound 9a emerged as a promising antibacterial agent. Furthermore, cytotoxic assays conducted on various cancer cell lines, including Caucasian breast adenocarcinoma MCF7, hepatocellular carcinoma HepG2, and colon carcinoma HCT-116, demonstrated the potential antitumor capabilities of these compounds (Hassaneen et al., 2019).

Molecular Structure and IR Frequencies

Investigations into the molecular structure and IR frequencies of related compounds, such as 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been carried out. Studies utilizing Hartree Fock and density functional theory methods have provided insights into the electronic structure calculations, molecular electrostatic potentials, and vibrational spectra. These properties are crucial for understanding the chemical reactivity and charge transfer mechanisms within these molecules (Shukla, Yadava & Roychoudhury, 2015).

Safety And Hazards

The safety information available indicates that 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed .

Orientations Futures

The future directions for the research and development of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds mainly involve their potential use as TRK inhibitors for the treatment of various cancers . Further exploration of these compounds, including their synthesis, biological evaluation, and optimization, is ongoing .

Propriétés

IUPAC Name

3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQVGSRUUTUJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321107
Record name 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

83255-86-1
Record name 83255-86-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Citations

For This Compound
6
Citations
Y Yin, CJ Chen, RN Yu, ZJ Wang, TT Zhang… - Bioorganic & Medicinal …, 2018 - Elsevier
Janus kinases (JAKs) regulate various inflammatory and immune responses and are targets for the treatment of inflammatory and immune diseases. Here we report the discovery and …
Number of citations: 14 www.sciencedirect.com
Y Yin, CJ Chen, RN Yu, L Shu, TT Zhang… - Bioorganic & Medicinal …, 2019 - Elsevier
Janus kinases (JAKs) regulate various cancers and immune responses and are targets for the treatment of cancers and immune diseases. A new series of 1H-pyrazolo[3,4-d]pyrimidin-4…
Number of citations: 19 www.sciencedirect.com
H Yoon, Y Kwak, S Choi, H Cho… - Journal of medicinal …, 2016 - ACS Publications
Aberrant RET kinase signaling plays critical roles in several human cancers such as thyroid carcinoma. The gatekeeper mutants (V804L or V804M) of RET are resistant to currently …
Number of citations: 30 pubs.acs.org
F Ran, Y Liu, S Yu, K Guo, W Tang, X Chen, G Zhao - Bioorganic Chemistry, 2020 - Elsevier
Ibrutinib (IBN), a first-in-class BTK-inhibitor, was approved by the FDA for the treatment of mantle cell lymphoma (MCL). Although IBN shows excellent performance as an anti-lymphoma …
Number of citations: 22 www.sciencedirect.com
Q Zhang, P Yan, P Zhao, D Zhao, H Cao… - Chemical and …, 2023 - jstage.jst.go.jp
Mechanistic target of rapamycin (mTOR) is an effective anti-tumor drug target. Several mTOR kinase inhibitors have entered clinical research, but there are still challenges of potential …
Number of citations: 1 www.jstage.jst.go.jp
W Ettahiri, M El Hafi, S Lahmidi, N Abad… - Moroccan Journal of …, 2020 - revues.imist.ma
Pyrazolo [3, 4-d] pyrimidine, a heterocylic scaffold containing pyrazole and pyrimidine moieties, has gained a significant attention in the field of bioorganic and medicinal chemistry. …
Number of citations: 3 revues.imist.ma

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.